1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone
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Description
1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone is a useful research compound. Its molecular formula is C15H15FN2OS and its molecular weight is 290.36. The purity is usually 95%.
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Scientific Research Applications
Benzothiazoles in Medicinal Chemistry
Benzothiazole derivatives are recognized for their broad spectrum of biological activities. These compounds have been extensively studied for their potential in treating various diseases, showcasing their versatility in medicinal chemistry. For example, benzothiazoles and their analogs have demonstrated significant antitumor, antimicrobial, anti-inflammatory, and antidiabetic activities. This suggests that "1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone" could also possess similar pharmacological properties, making it a candidate for further exploration in drug development programs (Kamal et al., 2015).
Chemical Properties and Reactivity
Benzothiazole compounds are also known for their unique chemical reactivity, which allows them to participate in various chemical transformations. These properties make them valuable scaffolds in organic synthesis, potentially leading to the creation of new materials or complex organic molecules. Studies have explored their use in synthesizing fused heterocycles and other complex organic structures, indicating that our compound of interest could serve as a precursor in synthetic organic chemistry (Petrov & Androsov, 2013).
Fluorinated Compounds in Drug Design
The presence of a fluorophenyl group in the molecule hints at its potential utility in drug design. Fluorine atoms can significantly affect the metabolic stability, lipophilicity, and bioavailability of pharmaceutical compounds. Research into fluorinated compounds, especially those incorporating benzothiazole moieties, could uncover novel therapeutic agents with optimized pharmacokinetic profiles. This aspect of chemical design emphasizes the importance of structural motifs like those found in "this compound" for the development of new drugs (Law & Yeong, 2022).
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-11-7-5-10(6-8-11)13(19)9-18-12-3-1-2-4-14(12)20-15(18)17/h5-8,17H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXYQLDRZFSDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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